1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda⁶,1,3-benzothiadiazole-2,2-dione is a heterocyclic compound featuring a fused benzothiadiazole core substituted with a cyclopropyl group and a 2-methylthiazole moiety. The benzothiadiazole scaffold is recognized for its electron-deficient aromatic system, which enhances binding interactions in biological targets, particularly in central nervous system (CNS) and anticancer applications . The cyclopropyl group contributes to metabolic stability by reducing oxidative degradation, while the 2-methylthiazole substituent may enhance lipophilicity and receptor affinity, as seen in structurally related compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine), an mGlu5 antagonist . The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and functional group modifications, analogous to methods described for benzothiazole derivatives .
Properties
IUPAC Name |
3-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-15-11(9-20-10)8-16-13-4-2-3-5-14(13)17(12-6-7-12)21(16,18)19/h2-5,9,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFZQMJHNIXUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O2S2
- Molecular Weight : 288.36 g/mol
Structural Features
The compound features a cyclopropyl group and a thiazole moiety which are known for their roles in enhancing biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The thiazole ring is known for its role in enzyme inhibition and potential antimicrobial properties. The benzothiadiazole core may contribute to anticancer effects by inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds with thiazole and benzothiadiazole structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown effective inhibition of growth, suggesting potential as an antibiotic agent.
Anticancer Properties
Preliminary studies have suggested that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on different cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Summary
| Activity Type | Target Organism/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth | |
| Anticancer | HeLa cells | Induction of apoptosis | |
| Enzyme Inhibition | Folate synthase | Competitive inhibition |
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, the compound was found to inhibit the growth of E. coli at concentrations as low as 10 µg/mL. This study highlights the potential for further development into an antibiotic treatment option.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with the compound resulted in a 50% reduction in cell viability in HeLa cells at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Compound A : MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Structure : Pyridine core with 2-methyl and phenylethynyl substituents.
- Activity : Anxiolytic effects via mGlu5 receptor antagonism; minimal sedation at therapeutic doses .
- The cyclopropyl group may confer greater metabolic stability compared to MPEP’s linear alkynyl chain.
Compound B : 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Benzothiazole core linked to a pyrazole-carbaldehyde group.
- Activity : Antitumor, antiviral, and antifungal properties due to benzothiazole’s electron-deficient aromatic system .
- Comparison : The target compound’s fused benzothiadiazole-dione system introduces additional hydrogen-bonding sites, which could enhance target selectivity compared to Compound B’s pyrazole-carbaldehyde substituent.
Compound C : N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
Physicochemical and Biochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
